
4-Ethoxy-5-fluoropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-5-fluoropyridin-3-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-fluoropyridin-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-fluoropyridine, with an ethoxy group under basic conditions . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-5-fluoropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or fluorine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like potassium fluoride (KF) or sodium azide (NaN3) are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Applications De Recherche Scientifique
4-Ethoxy-5-fluoropyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their unique properties.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity
Mécanisme D'action
The mechanism of action of 4-ethoxy-5-fluoropyridin-3-ol involves its interaction with molecular targets through its fluorine and ethoxy groups. The electron-withdrawing fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoropyridin-3-ol: Similar in structure but lacks the ethoxy group.
6-Ethoxy-5-fluoropyridin-3-amine: Contains an amine group instead of a hydroxyl group.
3,5-Difluoropyridine: Contains two fluorine atoms but lacks the ethoxy group.
Uniqueness
4-Ethoxy-5-fluoropyridin-3-ol is unique due to the presence of both the ethoxy and fluorine groups, which confer distinct physical and chemical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C7H8FNO2 |
|---|---|
Poids moléculaire |
157.14 g/mol |
Nom IUPAC |
4-ethoxy-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C7H8FNO2/c1-2-11-7-5(8)3-9-4-6(7)10/h3-4,10H,2H2,1H3 |
Clé InChI |
QGEXVKYRLZJYOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NC=C1O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
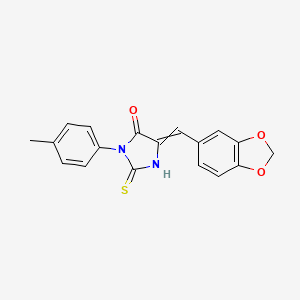
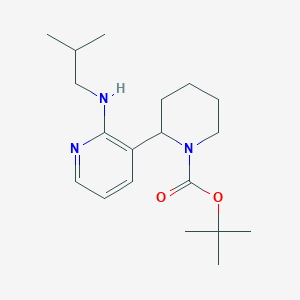
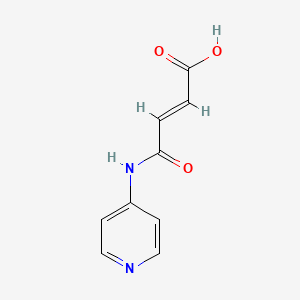
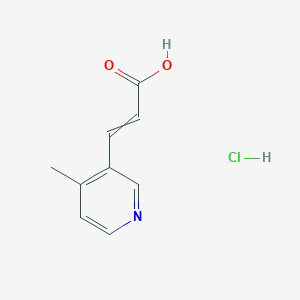


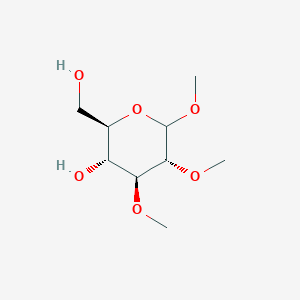
![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)
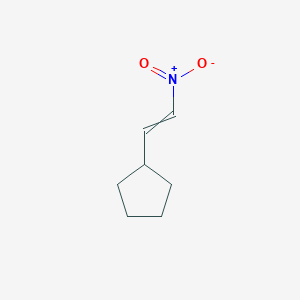
![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)
